BenchChemオンラインストアへようこそ!

Parg-IN-4

Cancer Research DNA Damage Response PARG Inhibition

Parg-IN-4 is an orally bioavailable, cell-permeable PARG inhibitor (EC50=1.9 nM) achieving complete tumor regression in PDX models with once-daily oral dosing. Its sub-nanomolar potency minimizes off-target effects, making it ideal for in vivo oncology studies. Exhibits defined antiproliferative activity across ovarian (RMUG-S, Kuramochi, OVISE) and breast (HCC1569, CAL851, HCC1937, HCC1954) cancer cell lines. Enables dissection of PARG-mediated DDR pathways and synthetic lethality mechanisms. Select this compound where oral bioavailability and potent, reproducible PARG target engagement are critical for experimental success.

Molecular Formula C20H25F2N7O2S2
Molecular Weight 497.6 g/mol
Cat. No. B12375715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParg-IN-4
Molecular FormulaC20H25F2N7O2S2
Molecular Weight497.6 g/mol
Structural Identifiers
SMILESCC1CN(CC(N1)C)C2=CC(=CC3=C2C=NN3C4=NN=C(S4)C(F)F)S(=O)(=O)NC5(CC5)C
InChIInChI=1S/C20H25F2N7O2S2/c1-11-9-28(10-12(2)24-11)15-6-13(33(30,31)27-20(3)4-5-20)7-16-14(15)8-23-29(16)19-26-25-18(32-19)17(21)22/h6-8,11-12,17,24,27H,4-5,9-10H2,1-3H3/t11-,12-/m0/s1
InChIKeyAQOUTSJIZZVANZ-RYUDHWBXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Parg-IN-4 as a High-Potency PARG Inhibitor for Cancer Research


Parg-IN-4 (CAS: 2988890-20-4) is an orally bioavailable, small-molecule inhibitor of poly(ADP-ribose) glycohydrolase (PARG) . It exhibits cell membrane permeability and is primarily utilized in oncology research to disrupt the DNA damage response (DDR) pathway, thereby inhibiting tumor growth [1]. Its molecular formula is C20H25F2N7O2S2 with a molecular weight of 497.59 g/mol .

Procurement Alert: Why Parg-IN-4 Cannot Be Readily Substituted by Generic PARG Inhibitors


Generic substitution among PARG inhibitors is not feasible due to substantial differences in their biochemical potency, oral bioavailability profiles, and cellular selectivity [1]. The class exhibits a wide range of biochemical IC50/EC50 values, spanning over four orders of magnitude from sub-nanomolar to micromolar, with variable membrane permeability and oral bioavailability [2]. These factors critically impact experimental design for both in vitro and in vivo studies, requiring researchers to procure a specific, well-characterized compound rather than an in-class alternative. The quantitative evidence detailed below provides the necessary differentiation for scientific selection .

Quantitative Differentiation Guide: Parg-IN-4 vs. Key PARG Inhibitor Comparators


Biochemical Potency: Parg-IN-4 Demonstrates Sub-Nanomolar to Low Nanomolar Activity

Parg-IN-4 exhibits biochemical EC50/IC50 values in the low nanomolar range, demonstrating high potency against the PARG enzyme. This is substantially more potent than many other commonly used PARG inhibitors .

Cancer Research DNA Damage Response PARG Inhibition

Oral Bioavailability and In Vivo Efficacy in PDX Tumor Models

Parg-IN-4 is orally bioavailable, enabling convenient dosing in animal models and achieving significant tumor growth inhibition in patient-derived xenograft (PDX) models [1]. This contrasts with many PARG inhibitors that lack documented oral bioavailability or in vivo efficacy [2].

In Vivo Pharmacology Xenograft Models Oral Bioavailability

Antiproliferative Activity Across Diverse Cancer Cell Lines

Parg-IN-4 demonstrates potent and varying antiproliferative effects across a panel of ovarian and breast cancer cell lines, with IC50 values ranging from 8 nM to 370 nM . This detailed profiling provides a clear efficacy benchmark for researchers investigating these cancer types.

Cell Proliferation Assay Ovarian Cancer Breast Cancer

Cell Viability Impact in Gastric Cancer Models

Parg-IN-4 impacts cell viability in gastric cancer cell lines, with EC50 values of 11 nM in SNU601 and 4.2 nM in RMUGS cells . This suggests potential utility in gastric cancer research, a therapeutic area where other PARG inhibitors may not be profiled.

Gastric Cancer Cell Viability SNU601 RMUGS

Optimal Application Scenarios for Procuring Parg-IN-4


In Vivo Preclinical Cancer Studies Requiring Oral Dosing

Parg-IN-4 is the preferred compound for in vivo cancer research where oral bioavailability is a critical requirement. Its ability to achieve complete tumor regression in a PDX model with once-daily oral administration provides a robust and convenient tool for long-term efficacy studies [1]. This avoids the confounding factors associated with intraperitoneal or intravenous administration.

Investigating PARG Inhibition in Ovarian and Breast Cancer

Given its well-defined antiproliferative profile across multiple ovarian (RMUG-S, Kuramochi, OVISE) and breast (HCC1569, CAL851, HCC1937, HCC1954) cancer cell lines, Parg-IN-4 is an ideal tool for target validation and mechanistic studies in these specific tumor types . Researchers can select the cell line with the most relevant IC50 for their experimental design.

High-Potency PARG Inhibition in Biochemical and Cellular Assays

For studies requiring a highly potent PARG inhibitor, Parg-IN-4 (EC50 = 1.9 nM) provides a significant advantage over many other PARG inhibitors like PDD00017273 (IC50 = 26 nM) and JA2131 (IC50 = 400 nM) [1]. Its sub- to low-nanomolar potency allows for lower working concentrations, minimizing potential off-target activities and solvent toxicity in both biochemical and cell-based assays [1].

Exploring DDR Pathways and Synthetic Lethality

Parg-IN-4 is a valuable tool for dissecting the role of PARG in DNA damage response (DDR) pathways. Its use can help elucidate mechanisms of synthetic lethality, either as a single agent or in combination with DNA-damaging agents or PARP inhibitors, as its disruption of PAR homeostasis is a key event in these processes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Parg-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.